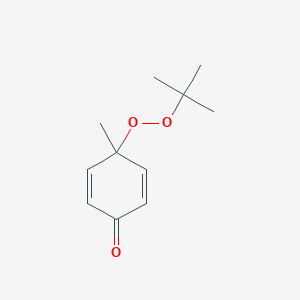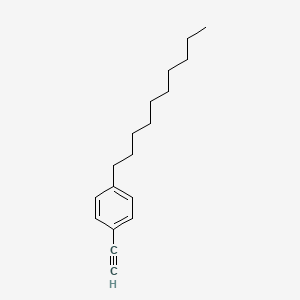
1-Decyl-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-4-ethynylbenzene is an organic compound with the molecular formula C18H26 It consists of a benzene ring substituted with a decyl group at the 1-position and an ethynyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Decyl-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylbenzene with decyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 4-(1-decyl)benzaldehyde.
Reduction: Formation of 1-decyl-4-ethylbenzene.
Substitution: Formation of 1-decyl-4-bromobenzene or 1-decyl-4-nitrobenzene.
Applications De Recherche Scientifique
1-Decyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Decyl-4-ethynylbenzene depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The benzene ring provides stability and can participate in various substitution reactions. The decyl group imparts hydrophobic properties, influencing the compound’s solubility and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decyl-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1-Decylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylbenzene: Lacks the decyl group, affecting its solubility and hydrophobicity.
Uniqueness
1-Decyl-4-ethynylbenzene is unique due to the presence of both a long alkyl chain (decyl group) and an ethynyl group
Propriétés
Numéro CAS |
126708-45-0 |
|---|---|
Formule moléculaire |
C18H26 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
1-decyl-4-ethynylbenzene |
InChI |
InChI=1S/C18H26/c1-3-5-6-7-8-9-10-11-12-18-15-13-17(4-2)14-16-18/h2,13-16H,3,5-12H2,1H3 |
Clé InChI |
RQFBYVBEAMKEKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
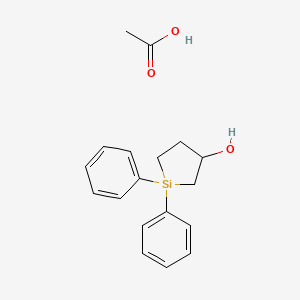

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
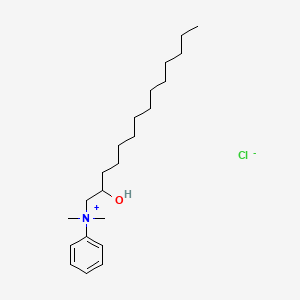
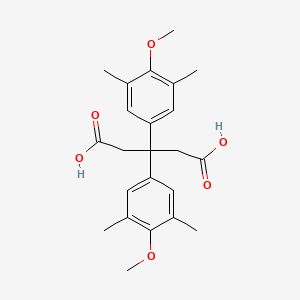
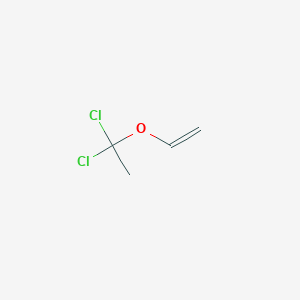
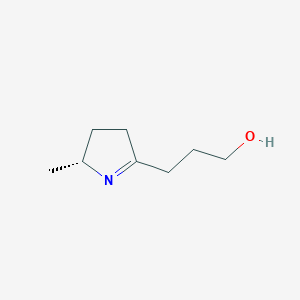
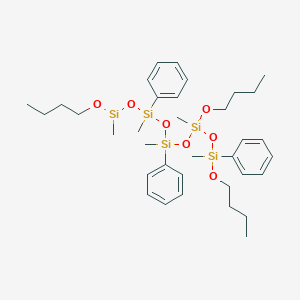
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
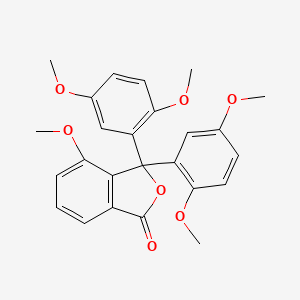
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
